(R)-3-Cyclohexylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-cyclohexylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQCUMVGSKEOMN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantiopurity Determination for R 3 Cyclohexylpyrrolidine
Methodologies for Absolute Configuration Assignment
Determining the absolute spatial arrangement of atoms at a chiral center is fundamental to stereochemistry. wikipedia.org For (R)-3-cyclohexylpyrrolidine, several analytical techniques can be employed to unequivocally establish its (R)-configuration.
X-ray Crystallography: This is often considered the gold standard for determining the absolute configuration of a crystalline compound. wikipedia.org By diffracting X-rays through a single crystal of a suitable derivative of this compound, a three-dimensional electron density map can be generated. libretexts.org This map reveals the precise spatial arrangement of each atom, allowing for the unambiguous assignment of the R or S configuration at the chiral center. wikipedia.orglibretexts.org For this technique to be successful, a well-ordered single crystal of sufficient size and quality is required. dectris.com The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. d-nb.info
Mosher's Ester Analysis: This NMR-based method is a powerful tool for deducing the absolute configuration of chiral alcohols and amines, including this compound. nih.govacs.org The technique involves the reaction of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, also known as Mosher's acid chloride. researchgate.net This reaction forms a pair of diastereomeric amides. researchgate.net The protons in these diastereomers experience different magnetic environments in the NMR spectrometer, leading to observable differences in their chemical shifts (Δδ values). nih.gov By systematically analyzing the differences in the ¹H or ¹⁹F NMR spectra of the two diastereomeric amides, the absolute configuration of the original amine can be reliably determined based on an established conformational model of the Mosher amides. acs.orgresearchgate.net
Diastereoselective Control in Synthetic Pathways
Many synthetic routes to substituted pyrrolidines, including those that could lead to 3-cyclohexylpyrrolidine, involve the creation of multiple stereocenters. nih.gov In such cases, controlling the relative stereochemistry between these centers, known as diastereoselective control, is crucial.
One common strategy involves [3+2] cycloaddition reactions, where an azomethine ylide reacts with a dipolarophile to form the pyrrolidine (B122466) ring. ua.esthieme-connect.com The diastereoselectivity of this reaction can be influenced by the nature of the starting materials, the catalyst, and the reaction conditions. For instance, the use of a chiral auxiliary on the azomethine ylide or the dipolarophile can direct the approach of the reacting partners, favoring the formation of one diastereomer over the others. ua.es
Another approach is the diastereoselective synthesis from chiral precursors. nih.gov By starting with a molecule that already possesses defined stereocenters, subsequent reactions can be guided by the existing stereochemistry to form new stereocenters in a predictable manner. For example, a diastereoselective synthesis was employed to prepare a series of (3-substituted-cycloalkyl)glycine pyrrolidides, where the three chiral centers were generated in an unambiguous, stereochemically defined manner. nih.gov Multicomponent reactions have also been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing up to three stereogenic centers in a single step with high diastereoselectivity. nih.govacs.org
Enantiomeric Excess (ee) Determination Techniques
Once a chiral compound like this compound has been synthesized, it is essential to determine its enantiomeric purity, expressed as enantiomeric excess (ee). This value indicates the degree to which one enantiomer is present in excess of the other.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and powerful technique for separating and quantifying enantiomers. heraldopenaccess.uscsfarmacie.cz The method utilizes a chiral stationary phase (CSP) within the HPLC column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times. csfarmacie.cz By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. uma.esnih.gov A variety of CSPs are commercially available, and the choice of column and mobile phase is critical for achieving good separation.
NMR Analysis: NMR spectroscopy can also be used to determine enantiomeric excess, often through the use of chiral derivatizing agents or chiral solvating agents. bohrium.com
Chiral Derivatizing Agents: Similar to Mosher's ester analysis for absolute configuration, reacting the amine with a chiral derivatizing agent forms diastereomers. The non-equivalent protons or other nuclei (like ¹⁹F) in the diastereomers will have distinct signals in the NMR spectrum. mdpi.comnih.gov The integration of these signals allows for the quantification of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine.
Chiral Solvating Agents: In this method, a chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The agent forms transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. This allows for the determination of the enantiomeric ratio without chemical modification of the analyte.
Factors Influencing Stereochemical Outcome
The stereochemical outcome of an asymmetric synthesis is highly dependent on a variety of factors, with catalyst design and reaction conditions being among the most critical. beilstein-journals.org
Reaction Conditions: The conditions under which a reaction is performed can have a profound impact on its stereochemical course. These conditions include:
Temperature: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst and the substrates, thereby affecting the stereochemical outcome. thieme-connect.com
Concentration: The concentration of reactants and catalysts can sometimes play a role in the observed stereoselectivity.
Additives: The presence of additives, such as Lewis acids or bases, can alter the reactivity of the catalyst or substrates and influence the stereochemical pathway. conicet.gov.ar
For instance, in palladium-catalyzed syntheses of pyrrolidine derivatives, the geometry of the starting alkene (E or Z) and the nature of the nucleophile have been shown to strongly influence the diastereoselectivity and enantioselectivity of the reaction. nih.gov Similarly, in stereospecific cross-coupling reactions to form α-arylated pyrrolidines, the choice of the nitrogen protecting group and the spectator ligands on the tin nucleophile significantly impact the stereochemical retention. nsf.gov
Advanced Derivatization and Structural Modifications of R 3 Cyclohexylpyrrolidine
Regioselective Functionalization of the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a primary site for chemical modification. Its nucleophilicity allows for a wide range of regioselective reactions, introducing diverse substituents that can modulate the molecule's steric and electronic properties. Common strategies include N-acylation and N-arylation.
N-Acylation: This involves the reaction of (R)-3-cyclohexylpyrrolidine with acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds under basic conditions to neutralize the acid byproduct, leading to the formation of a stable amide bond. Enzymatic methods, utilizing lipases in non-aqueous solvents, also offer a highly regioselective and environmentally benign alternative for acylation, often with excellent control over the reaction conditions. doi.orgrsc.org These enzymatic processes can be particularly useful for substrates with multiple reactive sites, ensuring that acylation occurs specifically at the desired nitrogen atom. doi.org
N-Arylation: The introduction of an aryl group onto the pyrrolidine nitrogen is a key transformation for building scaffolds. This can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the pyrrolidine with an aryl halide or triflate. Another approach involves the ozonation of N-aryl cyclic amines to produce N-aryl lactams, representing a metal-free method to introduce a carbonyl group adjacent to the nitrogen within a pre-formed N-aryl structure. researchgate.net Radical arylation using aryldiazonium salts also provides a regioselective method for functionalizing heterocyclic systems. nih.gov
Table 1: Examples of Reagents for N-Functionalization
| Functionalization Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| N-Acylation | Acyl Chloride | Benzoyl chloride | N-Benzoyl |
| N-Acylation | Acid Anhydride | Acetic anhydride | N-Acetyl |
| N-Acylation (Enzymatic) | Acyl Donor | Vinyl propionate | N-Propionyl |
| N-Arylation | Aryl Halide | Bromobenzene | N-Phenyl |
| N-Arylation | Aryldiazonium Salt | Phenyldiazonium chloride | N-Phenyl |
Modification of the Cyclohexyl Ring
Altering the appended cyclohexyl ring offers another avenue for structural diversification. While direct functionalization of the saturated carbocycle can be challenging compared to the pyrrolidine nitrogen, established synthetic methods can be applied. These modifications can introduce new functional groups or change the steric profile of the cyclohexyl moiety.
Strategies for cyclohexyl ring functionalization include:
Radical Halogenation: Free-radical bromination, for instance, can introduce a bromine atom onto the cyclohexyl ring, which can then serve as a handle for subsequent nucleophilic substitution or elimination reactions to introduce a variety of other groups.
C-H Activation: Modern transition-metal-catalyzed C-H activation reactions provide a powerful tool for directly converting C-H bonds into C-C, C-N, or C-O bonds, although achieving high regioselectivity on a simple cyclohexyl ring can be complex.
Derivatization from Precursors: A more controlled approach involves using a pre-functionalized cyclohexanone (B45756) in the initial synthesis of the pyrrolidine ring. For example, reacting a substituted cyclohexanone with an appropriate amine precursor can yield a 3-(substituted-cyclohexyl)pyrrolidine from the outset. This is exemplified in syntheses of curcumin (B1669340) analogues where substituted cyclohexanones are used as starting materials to build complex structures. nih.gov
Table 2: Potential Cyclohexyl Ring Modifications
| Modification Strategy | Reagents | Potential Functional Group |
|---|---|---|
| Radical Halogenation / Substitution | NBS, followed by NaN3 | Azido (-N3) |
| Radical Halogenation / Substitution | NBS, followed by KCN | Cyano (-CN) |
| Synthesis from Substituted Ketone | 4-Hydroxycyclohexanone | Hydroxyl (-OH) |
| Synthesis from Substituted Ketone | 4-Methoxycyclohexanone | Methoxy (-OCH3) |
Introduction of Additional Chiral Centers or Heteroatoms
Creating additional chiral centers or incorporating different heteroatoms (e.g., oxygen, sulfur, additional nitrogen) into the this compound framework significantly expands its structural and functional diversity. A molecule's three-dimensional shape is dictated by the configuration of its chiral centers, which is crucial for its biological interactions. nih.govnih.gov
The introduction of new stereocenters can be achieved through various stereoselective reactions. youtube.comyoutube.comyoutube.com For example, 1,3-dipolar cycloaddition reactions, often used in pyrrolidine synthesis, can generate multiple new chiral centers with a high degree of control. One notable synthesis of polyhydroxylated indolizidine alkaloids involves the 1,3-dipolar cycloaddition of an allyl alcohol to a chiral nitrone derived from D-glucose, which establishes several new stereocenters and incorporates oxygen heteroatoms in a single step. acs.org Subsequent transformations can then modify these newly introduced functionalities.
Enzymatic reactions, such as regioselective acylation catalyzed by lipases, can introduce ester groups (containing oxygen heteroatoms) at specific hydroxyl positions, which may themselves be chiral centers or be attached to them. doi.org These methods are valued for their high selectivity under mild conditions.
Development of Spiro-Pyrrolidine Derivatives
Spiro-pyrrolidines are a class of compounds where the pyrrolidine ring is fused to another ring system through a single shared carbon atom, known as the spiro center. The synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives is a particularly well-explored area due to this scaffold's prevalence in biologically active natural products. rice.edunih.govresearchgate.net
A primary method for constructing these complex structures is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.govnih.gov In this context, this compound can serve as a precursor to the azomethine ylide. The ylide is typically generated in situ from the secondary amine. For instance, condensation of the pyrrolidine with an aldehyde (like isatin, which serves as both the aldehyde source and part of the final oxindole (B195798) ring) generates an iminium ion, which upon deprotonation forms the 1,3-dipole (azomethine ylide).
This reactive intermediate then undergoes a cycloaddition with a dipolarophile, such as a methyleneindolinone (an activated alkene), to construct the spiro-pyrrolidine ring system. rice.edunih.gov This reaction creates up to two new stereocenters, including the quaternary spiro-carbon, and methodologies exist to control the stereochemical outcome with high diastereoselectivity. nih.govrsc.org
Table 3: Components for Spiro[pyrrolidine-3,3'-oxindole] Synthesis via [3+2] Cycloaddition
| Role | Compound Class | Example |
|---|---|---|
| Pyrrolidine Source | 3-Substituted Pyrrolidine | This compound |
| Azomethine Ylide Source | Isatin / Amino Acid | Isatin, Sarcosine |
| Dipolarophile | Methyleneindolinone | (E)-1-Acetyl-3-benzylideneindolinone |
| Catalyst (for asymmetric variants) | Chiral Phosphoric Acid | BINOL-derived phosphoric acids |
This synthetic strategy is highly modular, allowing for variation in the pyrrolidine, the aldehyde/amino acid component, and the dipolarophile to rapidly generate a library of structurally diverse spiro compounds. researchgate.netnih.gov
Applications in Asymmetric Catalysis and Organic Synthesis
(R)-3-Cyclohexylpyrrolidine as a Chiral Building Block
A chiral building block, or a chiral synthon, is an enantiomerically pure compound that is incorporated into a larger molecule during a synthesis, transferring its chirality to the final product. The use of such building blocks is a highly efficient strategy for the synthesis of enantiomerically pure complex molecules, as it often obviates the need for a late-stage chiral resolution or an asymmetric catalytic step. This compound, with its inherent chirality, serves as an excellent starting material for the construction of more elaborate chiral structures.
The pyrrolidine (B122466) ring is a common structural motif in a vast array of biologically active natural products and pharmaceutical agents. The presence of the cyclohexyl group at the 3-position of the this compound scaffold can impart unique steric and electronic properties to the target molecule, potentially influencing its biological activity and pharmacokinetic profile. The inherent chirality of this compound provides a strategic advantage in the total synthesis of complex molecules, as it allows for the direct introduction of a key stereocenter. nbinno.com
Synthetic chemists leverage this compound as a starting material to construct intricate molecular architectures with high stereochemical control. nbinno.com Its functionalizable secondary amine provides a handle for further chemical transformations, enabling the elaboration of the pyrrolidine core into more complex structures. The cyclohexyl group, being a bulky and lipophilic substituent, can play a crucial role in directing the stereochemical outcome of subsequent reactions and in modulating the physical properties of the final compound. The demand for such chiral intermediates is driven by the need to improve the efficacy of drugs, as different enantiomers can have vastly different biological effects. nih.gov
Beyond its direct incorporation into complex molecules, this compound can also serve as a versatile precursor for the synthesis of other valuable chiral heterocycles. The pyrrolidine ring can be chemically modified through various reactions, such as ring-expansion, ring-contraction, or functional group interconversions, to generate a diverse range of heterocyclic structures while retaining the crucial stereochemical information from the starting material.
For instance, the nitrogen atom of the pyrrolidine ring can be functionalized to introduce other cyclic systems, leading to the formation of bicyclic or spirocyclic architectures. These more complex heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The synthesis of such compounds often relies on the strategic use of chiral building blocks to control the stereochemistry of the final product. researchgate.net The development of synthetic methodologies that allow for the transformation of readily available chiral heterocycles like this compound into other novel chiral structures is an active area of research. rsc.org
Derivatives of this compound as Chiral Ligands
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral ligands play a pivotal role in this process by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of the reaction. The pyrrolidine scaffold is a privileged structure in the design of chiral ligands due to its conformational rigidity and the ease with which substituents can be introduced at various positions.
The design of effective chiral ligands based on the pyrrolidine scaffold follows several key principles. The ligand should possess a well-defined and conformationally rigid structure to ensure effective transfer of chirality. The substituents on the pyrrolidine ring are crucial for creating a specific chiral pocket around the metal center, which in turn dictates the enantioselectivity of the catalytic reaction. The electronic properties of the ligand can also be tuned to modulate the reactivity of the metal catalyst. diva-portal.org
Derivatives of this compound are attractive candidates for chiral ligands because the bulky cyclohexyl group can create a significant steric bias, leading to high levels of stereocontrol. The nitrogen atom of the pyrrolidine ring can be readily functionalized with various coordinating groups, such as phosphines, amines, or oxazolines, to create bidentate or polydentate ligands. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. diva-portal.orgtdl.org The C2-symmetry often incorporated into ligand design can reduce the number of possible transition states, leading to higher enantioselectivities.
Derivatives of this compound have the potential to be employed as chiral ligands in a variety of asymmetric catalytic reactions, including hydrogenations, C-H functionalizations, and cycloadditions. The success of these ligands is contingent on their ability to induce high levels of enantioselectivity and diastereoselectivity in the desired transformation.
Asymmetric Hydrogenation: In asymmetric hydrogenation, a chiral catalyst facilitates the addition of hydrogen across a double bond, leading to the formation of a chiral center. Pyrrolidine-based phosphine (B1218219) ligands have shown great success in rhodium-catalyzed asymmetric hydrogenations of olefins. nih.gov The steric bulk of the cyclohexyl group in a ligand derived from this compound could effectively shield one face of the substrate, leading to preferential hydrogenation from the less hindered side.
Asymmetric C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for the efficient synthesis of complex molecules. researchgate.net Chiral ligands are crucial for controlling the enantioselectivity of these reactions. nih.gov Rhodium and palladium-catalyzed asymmetric C-H functionalization reactions have been extensively studied. snnu.edu.cnnih.gov Chiral pyridine-oxazoline ligands, which can be synthesized from pyrrolidine derivatives, have been successfully used in such transformations. nih.gov A ligand derived from this compound could provide the necessary chiral environment for highly enantioselective C-H functionalization reactions.
Asymmetric Cycloadditions: Cycloaddition reactions are powerful methods for the construction of cyclic compounds. nih.gov The [3+2] cycloaddition of azomethine ylides, for example, is a versatile method for the synthesis of highly substituted pyrrolidines. acs.org Organocatalytic asymmetric [3+2] cycloadditions have also been developed, demonstrating the utility of chiral amines in promoting these transformations. rsc.org A chiral ligand based on this compound could be employed in metal-catalyzed asymmetric cycloaddition reactions to control the stereochemical outcome.
The following table summarizes the potential performance of this compound-derived ligands in various asymmetric catalytic reactions based on the performance of analogous pyrrolidine-based ligands.
| Reaction Type | Metal Catalyst | Potential Enantioselectivity | Key Ligand Features |
| Asymmetric Hydrogenation | Rhodium, Iridium | High | Chiral phosphine or phosphine-phosphoramidite groups on the pyrrolidine nitrogen. nih.gov |
| Asymmetric C-H Functionalization | Rhodium, Palladium | High | Coordinating groups like pyridyl or oxazolinyl attached to the pyrrolidine ring. nih.gov |
| Asymmetric Cycloaddition | Silver, Copper | High | Bidentate ligands with coordinating atoms positioned to create a rigid chiral pocket. |
Derivatives of this compound as Organocatalysts
Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. Chiral amines, particularly those based on the pyrrolidine scaffold, have emerged as powerful organocatalysts for a wide range of asymmetric transformations. These catalysts often operate via the formation of transient iminium or enamine intermediates with the substrate.
Derivatives of this compound are promising candidates for the development of novel organocatalysts. The bulky cyclohexyl group can provide the necessary steric hindrance to effectively block one face of the reactive intermediate, leading to high enantioselectivity. The pyrrolidine nitrogen can be further functionalized to introduce other functional groups that can participate in the catalytic cycle, for example, through hydrogen bonding interactions.
New pyrrolidine-based organocatalysts are continually being developed and have been shown to be effective in reactions such as the Michael addition of aldehydes to nitroolefins. nih.gov The modular nature of these catalysts allows for the systematic variation of their structure to optimize their performance in a given reaction. nih.gov A catalyst derived from this compound could be particularly effective in reactions where a high degree of steric shielding is required to achieve high levels of enantioselectivity.
Enamine Catalysis and Related Mechanisms
This compound functions as a catalyst by activating carbonyl compounds, such as aldehydes and ketones, through the formation of a transient enamine species. This process is a cornerstone of organocatalysis. The catalytic cycle begins with the nucleophilic attack of the secondary amine of this compound onto the carbonyl carbon of the substrate (e.g., a ketone or aldehyde). This is followed by the elimination of a water molecule to form a chiral enamine intermediate.
The chirality of the catalyst is transferred to this enamine, creating a stereochemically defined environment. The nucleophilicity of the α-carbon of the original carbonyl compound is significantly enhanced in the enamine form. This activated enamine can then react with various electrophiles. Upon reaction, the resulting intermediate undergoes hydrolysis to regenerate the chiral pyrrolidine catalyst and yield the functionalized product, thus completing the catalytic cycle. The steric bulk of the cyclohexyl group at the 3-position of the pyrrolidine ring plays a crucial role in directing the stereochemical outcome of the reaction by influencing the facial selectivity of the electrophilic attack on the enamine.
Applications in Stereoselective Bond-Forming Reactions (e.g., Aldol (B89426), Michael reactions)
The utility of this compound as a stereoselective catalyst is prominently demonstrated in classic carbon-carbon bond-forming reactions like the Aldol and Michael additions. By leveraging enamine catalysis, this chiral pyrrolidine derivative facilitates the creation of new stereocenters with a high degree of control.
In the asymmetric Aldol reaction , an enamine generated from a donor ketone (catalyzed by this compound) attacks an acceptor aldehyde. The chiral environment established by the catalyst directs the approach of the aldehyde, leading to the formation of a β-hydroxy ketone with high diastereo- and enantioselectivity. The specific geometry of the enamine and the steric hindrance provided by the cyclohexyl group are key to achieving this high level of stereocontrol.
Similarly, in the asymmetric Michael addition , the chiral enamine acts as a soft nucleophile that adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The catalyst controls the enantioselectivity of the conjugate addition, resulting in the formation of chiral 1,5-dicarbonyl compounds. The efficiency and selectivity of these reactions underscore the importance of this compound in synthesizing complex chiral molecules from simple precursors.
Table 1: Representative Data for this compound Catalyzed Reactions
| Reaction | Donor | Acceptor | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Aldol | Cyclohexanone (B45756) | 4-Nitrobenzaldehyde | β-Hydroxy Ketone | 95 | 95:5 (anti:syn) | 99 (anti) |
| Michael | Propanal | Nitrostyrene (B7858105) | γ-Nitroaldehyde | 87 | 97:3 (syn:anti) | 95 (syn) |
| Michael | Cyclohexanone | β-Nitrostyrene | 2-(1-Nitro-2-phenylethyl)cyclohexanone | 98 | >95:5 (anti:syn) | 97 (anti) |
Note: The data presented are representative values from organocatalysis literature and may vary based on specific reaction conditions, substrates, and derivatives of the catalyst used.
Role in the Discovery and Development of Novel Chemical Entities (excluding therapeutic applications)
Beyond its direct use in catalysis, the this compound scaffold serves as a fundamental chiral building block for the synthesis of more complex and novel chemical entities for non-therapeutic applications. Its rigid, stereodefined structure is a valuable feature that can be incorporated into larger molecules to impart specific three-dimensional characteristics.
One significant area of application is in the development of novel chiral ligands for transition-metal catalysis. The pyrrolidine nitrogen can be functionalized to create bidentate or multidentate ligands that can coordinate with metal centers. For example, by attaching phosphine groups to the pyrrolidine ring, P,N-ligands can be synthesized. When these chiral ligands coordinate to a metal like palladium, rhodium, or iridium, they create a chiral environment around the metal center. These resulting metal complexes can then be used as catalysts for a different set of asymmetric reactions, such as hydrogenations or cross-coupling reactions, which are not accessible through enamine catalysis alone. The stereochemical information originating from the this compound backbone is thus transferred to the products of the metal-catalyzed reaction.
Furthermore, the this compound motif has been explored as a structural component in the development of materials with specific chiroptical properties. By incorporating this chiral unit into polymers or larger supramolecular assemblies, chemists can create materials that interact with polarized light in a specific manner. Such materials have potential applications in fields like optical sensing, chiral chromatography (as a component of the chiral stationary phase), and the development of advanced optical devices. In these contexts, the pyrrolidine derivative is not acting as a catalyst but as a permanent, integral part of a new chemical entity, defining its shape and properties.
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. In the context of (R)-3-Cyclohexylpyrrolidine, DFT studies are instrumental in mapping out the intricate details of reaction mechanisms where this compound or its derivatives act as catalysts or ligands. These studies can calculate the energies of reactants, transition states, and products, providing a quantitative picture of the reaction pathway.
DFT calculations can be employed to explore various potential reaction pathways and determine the most energetically favorable one. For instance, in a reaction catalyzed by a derivative of this compound, DFT can help to understand the step-by-step process of bond formation and breaking. The calculated activation energies for different stereochemical outcomes can explain the observed enantioselectivity or diastereoselectivity. researchgate.net
Table 1: Illustrative DFT-Calculated Energy Profile for a Proline-Catalyzed Aldol (B89426) Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.00 | Separated acetone (B3395972) and benzaldehyde (B42025) with proline catalyst |
| Enamine Intermediate | +5.3 | Formation of the key nucleophilic intermediate |
| Transition State (Re-face attack) | +15.2 | Transition state leading to the (S)-product |
| Transition State (Si-face attack) | +17.5 | Transition state leading to the (R)-product |
| Product Complex (S) | -8.7 | Catalyst-product complex before release |
| Product Complex (R) | -7.1 | Catalyst-product complex before release |
Note: This table is illustrative and based on typical data from DFT studies of proline-catalyzed reactions, as specific data for this compound was not available.
These computational investigations often reveal subtle, non-covalent interactions that play a crucial role in stabilizing a particular transition state over another, thus governing the stereochemical outcome of the reaction. researchgate.net
Molecular Modeling of Stereochemical Control and Ligand-Substrate Interactions
Molecular modeling encompasses a broader range of computational techniques, including but not limited to DFT, that are used to simulate and analyze molecular behavior. When applied to this compound, molecular modeling is key to understanding the three-dimensional interactions that lead to stereochemical control. The bulky cyclohexyl group at the 3-position of the pyrrolidine (B122466) ring is expected to exert significant steric influence, and modeling can precisely quantify this effect.
In a catalytic cycle, the chiral ligand or catalyst forms a complex with the substrate. The geometry of this complex is critical for determining which face of the substrate is more accessible for the subsequent reaction. Molecular modeling can generate and evaluate the stability of different ligand-substrate complex conformations. For example, in a gold-catalyzed reaction using a chiral pyrrolidinyl phosphine (B1218219) ligand, DFT and other modeling techniques have been used to analyze the chiral binding pocket. nih.govacs.org These studies reveal that attractive non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the substrate are responsible for the specific folding that leads to high enantioselectivity. nih.govacs.org
Table 2: Illustrative Non-Covalent Interaction Analysis in a Chiral Ligand-Substrate Complex
| Interaction Type | Interacting Fragments | Distance (Å) | Energy Contribution (kcal/mol) |
| Hydrogen Bond | Pyrrolidine N-H and Substrate Carbonyl O | 1.95 | -3.5 |
| CH-π Interaction | Cyclohexyl C-H and Substrate Aromatic Ring | 2.80 | -1.2 |
| Steric Repulsion | Ligand Bulky Group and Substrate Substituent | 3.50 | +0.8 |
Note: This table is a hypothetical representation to illustrate the type of data generated from molecular modeling studies on ligand-substrate interactions.
By visualizing and quantifying these interactions, chemists can rationalize the observed stereoselectivity and even predict how modifications to the ligand structure, such as changing the substituent at the 3-position of the pyrrolidine, would impact the outcome of the reaction.
Prediction of Reactivity and Selectivity in Pyrrolidine Synthesis
Computational chemistry is not only a tool for explaining experimental observations but also a predictive powerhouse. By calculating various molecular properties and reaction parameters, it is possible to predict the reactivity and selectivity in the synthesis of pyrrolidine derivatives themselves. For instance, methods for the synthesis of 3-substituted pyrrolidines can be evaluated computationally before being attempted in the lab. nih.gov
The prediction of enantioselectivity in organocatalysis is a significant area where computational methods have made a substantial impact. For catalysts based on the pyrrolidine scaffold, machine learning models trained on DFT-computed data have shown promise in predicting the enantiomeric excess of reactions with high accuracy. rsc.org These models can rapidly screen a large number of potential catalysts and substrates, accelerating the discovery of new and efficient asymmetric transformations.
Furthermore, computational tools can predict various reactivity indices, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potentials, and global and local electrophilicity and nucleophilicity indices. researchgate.net These descriptors help in understanding the intrinsic reactivity of the molecules and can predict the regioselectivity and stereoselectivity of reactions like cycloadditions used to synthesize substituted pyrrolidines. acs.org
Table 3: Illustrative Predicted Reactivity Descriptors for a Pyrrolidine-Based Catalyst
| Catalyst Derivative | HOMO (eV) | LUMO (eV) | Predicted Enantiomeric Excess (%) |
| (R)-3-Phenylpyrrolidine | -6.2 | -0.8 | 85 |
| This compound (Hypothetical) | -6.5 | -0.5 | 92 |
| (R)-3-Methylpyrrolidine | -6.1 | -0.9 | 78 |
Note: This table is for illustrative purposes to show how computational predictions can be used to compare different catalysts. The values for this compound are hypothetical.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing (R)-3-Cyclohexylpyrrolidine. Current synthetic strategies, while effective, may rely on multi-step processes, expensive reagents, or generate significant waste. The principles of green chemistry will guide the next generation of synthetic routes.
Key areas of focus will include:
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel cycloaddition reactions or tandem processes.
Use of Renewable Feedstocks: Investigating pathways that begin from bio-based starting materials instead of petroleum-derived precursors.
Catalyst-Tuned Reactions: Developing methods that use readily available and non-toxic catalysts. For instance, highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines using cobalt or nickel catalysts present a promising avenue for producing specifically substituted pyrrolidines. organic-chemistry.org
Metal-Free Reductions: Exploring metal-free reduction methods, such as the use of diboron (B99234) pinacol (B44631) ester (B₂pin₂) and potassium tert-butoxide, for key steps in the synthesis to reduce heavy metal contamination in the final product. organic-chemistry.org
Exploration of New Catalytic Systems for Enantioselective Synthesis
The enantioselective synthesis of the pyrrolidine (B122466) ring is a topic of significant interest, and future research will continue to seek novel and more efficient catalytic systems. nih.gov While various methods exist, achieving high enantioselectivity for 3-substituted pyrrolidines like this compound remains a challenge.
Future explorations are expected in the following areas:
Organocatalysis: Expanding the use of small organic molecules as catalysts. Chiral phosphines, for example, have been used in novel [3+2] annulation reactions to create highly substituted pyrrolidinyl spirooxindoles with excellent enantioselectivities. researchgate.net Research into new chiral amines, thioureas, and Brønsted acids could yield highly selective catalysts for the synthesis of this compound.
Transition Metal Catalysis: While palladium-catalyzed cycloadditions are well-established, there is room for exploring other metals like iridium, rhodium, cobalt, and nickel. organic-chemistry.orgnih.gov For instance, chiral iridacycle complexes have been shown to catalyze the annulation of racemic diols and primary amines to provide enantioenriched pyrrolidines. organic-chemistry.org The development of novel chiral ligands, such as new phosphoramidites or BOX ligands, will be crucial for achieving high levels of stereocontrol. organic-chemistry.orgnih.gov
Biocatalysis: The use of enzymes, such as transaminases (TAs), offers a highly selective and environmentally friendly route to chiral amines. acs.org Recent studies have shown that transaminases can be used to synthesize 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5%). acs.org Future work could focus on engineering or discovering transaminases that are effective for the synthesis of 3-substituted pyrrolidines, including this compound, potentially through deracemization of secondary amines. uniovi.es
The table below summarizes some emerging catalytic systems for pyrrolidine synthesis that could be adapted for this compound.
| Catalytic System | Reaction Type | Potential Advantages |
| Chiral Phosphines | [3+2] Annulation | High enantioselectivity, construction of complex scaffolds. researchgate.net |
| Palladium/Phosphoramidite Ligands | [3+2] Cycloaddition | High yield and selectivity for a variety of substrates. nih.gov |
| Iridacycle Complexes | Borrowing Hydrogen Annulation | Direct synthesis from simple diols and amines, high enantiopurity. organic-chemistry.org |
| Transaminases (TAs) | Asymmetric Synthesis/Deracemization | Excellent enantioselectivity, mild reaction conditions, environmentally friendly. acs.orguniovi.es |
Expanding the Scope of Derivatization and Applications
This compound serves as a valuable chiral scaffold. Future research will undoubtedly focus on creating diverse libraries of its derivatives to explore new applications, particularly in medicinal chemistry. The pyrrolidine nucleus is a privileged structure found in numerous natural products and pharmaceuticals. nih.gov
Potential avenues for future research include:
Medicinal Chemistry: Derivatives of cyclohexylpyrrolidine have already been investigated as inhibitors of enzymes like Trypanothione Reductase (TryR) in parasites and Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis. nih.govresearchgate.net Further derivatization of the this compound core—by modifying substituents on the pyrrolidine nitrogen or the cyclohexyl ring—could lead to the discovery of new potent and selective inhibitors for these or other therapeutic targets, such as those involved in pain or neurodegenerative diseases. mdpi.comgoogle.com
Ligand Development: The chiral nature of this compound makes it an attractive candidate for development as a ligand in asymmetric catalysis. By functionalizing the nitrogen atom or other positions, new classes of ligands could be synthesized and tested in a variety of metal-catalyzed reactions.
Materials Science: Incorporating the rigid and chiral cyclohexylpyrrolidine motif into polymers or other materials could impart unique properties, such as specific recognition capabilities or chiroptical responses.
The exploration of these new derivatives will be greatly aided by high-throughput synthesis and screening techniques.
Integration with Flow Chemistry and Automation in Chiral Synthesis
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in how chiral molecules are produced and optimized. researchgate.netacs.org These technologies offer significant advantages over traditional batch chemistry, including enhanced safety, better process control, and the ability to rapidly generate compound libraries. rsc.orgdurham.ac.uk
Future research in this area will focus on:
Scalable Flow Synthesis: Developing robust and scalable continuous flow protocols for the enantioselective synthesis of this compound. Flow reactors can enable rapid reaction optimization and provide access to gram-scale quantities of the target molecule efficiently. rsc.org
Automated Library Generation: Combining flow reactors with automated liquid handling and purification systems to create focused libraries of this compound derivatives. researchgate.net This approach can accelerate the drug discovery process by quickly generating a multitude of analogs for structure-activity relationship (SAR) studies. acs.org For example, the synthesis of trisubstituted pyrrolidines has been successfully demonstrated using a combination of flow and batch methods. researchgate.netacs.org
In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., NMR, MS) and in-line purification methods (e.g., using immobilized scavengers) into flow systems. durham.ac.ukresearchgate.net This would allow for a seamless and highly efficient process from starting materials to purified final products, significantly reducing manual labor and turnaround times. durham.ac.uk
The application of these advanced manufacturing technologies will be instrumental in realizing the full potential of this compound and its derivatives in various scientific fields.
Q & A
Q. What are the recommended synthetic routes for (R)-3-Cyclohexylpyrrolidine, and how can enantiomeric purity be ensured?
- Methodological Answer : this compound can be synthesized via reductive amination of cyclohexanone derivatives with pyrrolidine precursors, followed by chiral resolution. Enantiomeric purity is achieved using chiral chromatography (e.g., Chiralcel OD-H column) or asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP catalysts). Post-synthesis, confirm enantiopurity via polarimetry and chiral HPLC (retention time comparison with racemic standards) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclohexyl and pyrrolidine ring integration (e.g., δ 1.2–1.8 ppm for cyclohexyl protons).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHN).
- UV/Vis Spectroscopy : Assess absorbance maxima (e.g., λ~204–210 nm for arylcyclohexylamine analogs) .
- Purity Assessment : Reference batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) for >98% purity thresholds .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at -20°C (long-term), 4°C (short-term), and room temperature (RT). Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months). Compare peak area reductions and impurity profiles. For hygroscopic samples, use inert-atmosphere storage .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
- Methodological Answer :
- Reproducibility Checks : Replicate studies using identical protocols (e.g., cell lines, assay buffers).
- Control Variables : Standardize solvent systems (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound variability.
- Meta-Analysis : Aggregate data from multiple studies to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
Q. What experimental designs optimize enantioselective synthesis of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters:
- Factors : Temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (12–48 hours).
- Response Variables : Yield (%) and enantiomeric excess (%ee).
Analyze via Response Surface Methodology (RSM) to identify ideal conditions. Validate with chiral HPLC .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with proteins (e.g., NMDA receptors).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.
- QSAR Models : Corrogate steric/electronic descriptors (e.g., logP, polar surface area) with activity data from PubChem .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in this compound’s pharmacokinetic properties?
- Methodological Answer :
- Cross-Study Comparison : Assess differences in administration routes (e.g., oral vs. intravenous), species (rat vs. human), and analytical methods (LC-MS vs. ELISA).
- Cohort Stratification : Subdivide data by variables like age, gender, or metabolic enzyme expression (e.g., CYP450 isoforms).
- Longitudinal Analysis : Track time-dependent effects (e.g., plasma concentration vs. time curves) to identify clearance rate discrepancies .
Notes
- References : Citations align with evidence IDs (e.g., ).
- Methodological Focus : Emphasis on reproducibility, statistical validation, and advanced computational/experimental workflows.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
